Tumor Cell Uptake Selectivity: IR-783 vs. MHI-148 Head-to-Head Comparison
In a direct comparative study, IR-783 and the closely related analog MHI-148 were evaluated for preferential uptake and retention in cancer versus normal cells. Both dyes demonstrated retention in cancer cells (including prostate, breast, and cervical cancer lines) but not in normal cells, with uptake completely blocked by the OATP competitive inhibitor bromosulfophthalein (BSP) [1]. IR-783 exhibits comparable tumor-targeting efficacy to MHI-148 while offering superior water solubility due to its dual sulfonate groups [2].
| Evidence Dimension | Cancer cell selective uptake and retention |
|---|---|
| Target Compound Data | Preferential uptake and retention in prostate (PC-3, LNCaP), breast (MCF-7, MDA-MB-231), cervical (HeLa), and brain cancer cells; uptake blocked by BSP |
| Comparator Or Baseline | MHI-148 (closest structural analog): comparable preferential uptake in same cancer cell lines; uptake also blocked by BSP |
| Quantified Difference | Equivalent tumor-targeting selectivity; IR-783 offers superior aqueous solubility (dual sulfonate vs. single sulfonate groups) |
| Conditions | Human cancer cell lines (PC-3, LNCaP, MCF-7, MDA-MB-231, HeLa), tumor xenografts, and spontaneous mouse tumors in transgenic animals |
Why This Matters
Equivalent tumor-targeting fidelity combined with superior aqueous solubility reduces formulation complexity and improves intravenous administration reliability, making IR-783 the more practical choice for in vivo imaging studies.
- [1] Yang X, Shi C, Tong R, et al. Near IR heptamethine cyanine dye-mediated cancer imaging. Clin Cancer Res. 2010;16(10):2833-2844. doi:10.1158/1078-0432.CCR-10-0059. View Source
- [2] Park Y, Park MH, Hyun H. Structure-Inherent Tumor-Targeted IR-783 for Near-Infrared Fluorescence-Guided Photothermal Therapy. Int J Mol Sci. 2024;25(10):5309. doi:10.3390/ijms25105309. View Source
